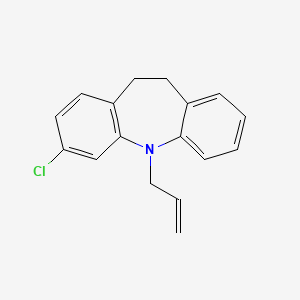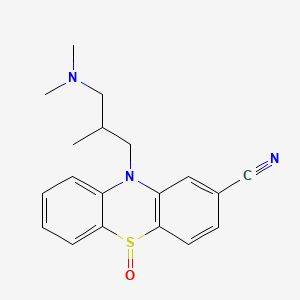
Felbamate Ethyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of Felbamate Ethyl Impurity is C13H18N2O4 .
Synthesis Analysis
Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .
Chemical Reactions Analysis
Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .
Wissenschaftliche Forschungsanwendungen
Antiseizure Medication
Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is the newest antiseizure medication (ASM) approved by the FDA in 2019 to reduce uncontrolled partial-onset seizures in adult patients . It is known to inhibit voltage-gated sodium channels and positively modulates the aminobutyric acid (GABA) ion channel .
Pharmacokinetic Studies
Felbamate Ethyl Impurity can be used in pharmacokinetic studies. For instance, a study developed and validated an analytical method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate the dosage of Felbamate in plasma samples . This methodology was applied in a preliminary clinical application by evaluating the pharmacokinetic parameters of Felbamate in two non-adult patients .
Synthesis and Characterization of Dimer Impurity
The dimer impurity of Felbamate substance was synthesized and characterized . The structure of the Felbamate dimer was verified by synthesis, comparison of the spectra, and chromatographic (HPLC) retention data .
Determining Impurities in Drug Substances
A simple and effective HPLC method was developed and validated for determining impurities in ELO film-coated tablets and drug substances . All the impurities were separated using a reverse phase (RP)-HPLC system equipped with a Zorbax SB-Phenyl 150 mm × 4.6 mm, 3.5 µm, column with UV detection at 230 nm and a flow rate of 1.2 mL/min .
Wirkmechanismus
Target of Action
Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .
Mode of Action
Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .
Biochemical Pathways
Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .
Pharmacokinetics
Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .
Result of Action
The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Action Environment
The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Felbamate Ethyl Impurity involves the reaction of Felbamate with ethyl chloroformate in the presence of a base to form the desired impurity.", "Starting Materials": [ "Felbamate", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add Felbamate to a reaction vessel", "Add ethyl chloroformate to the reaction vessel", "Add base to the reaction vessel", "Stir the reaction mixture at room temperature for a specified time", "Quench the reaction with an appropriate reagent", "Extract the impurity from the reaction mixture using a suitable solvent", "Purify the impurity using standard techniques such as column chromatography or recrystallization" ] } | |
CAS-Nummer |
53054-24-3 |
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.30 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Ethylfelbamate; 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



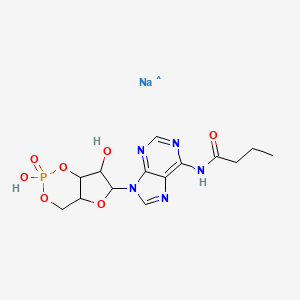
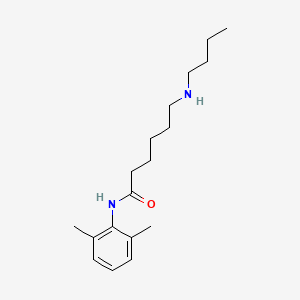
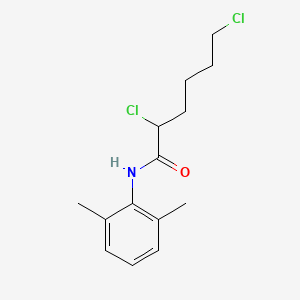
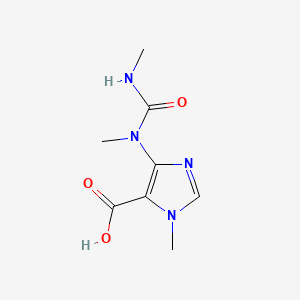

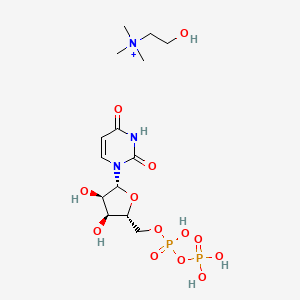
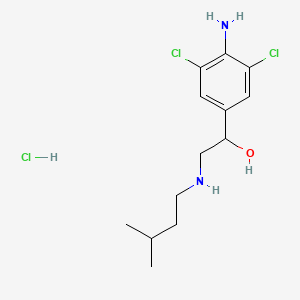
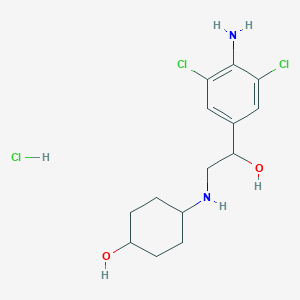


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
